molecular formula C9H7BrN2O2 B6336080 7-Bromo-1-methyl-quinazoline-2,4-dione CAS No. 1422209-78-6

7-Bromo-1-methyl-quinazoline-2,4-dione

Cat. No.: B6336080
CAS No.: 1422209-78-6
M. Wt: 255.07 g/mol
InChI Key: UMHHDXUCBLSXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-quinazoline-2,4-dione is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Biochemical Analysis

Biochemical Properties

7-Bromo-1-methyl-quinazoline-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to bind with sphingosine-1-phosphate receptor 2 (S1PR2), exhibiting high binding potency . The interaction with S1PR2 suggests that this compound may influence signaling pathways mediated by this receptor, potentially affecting cellular processes such as proliferation and migration.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with S1PR2 can lead to alterations in cell signaling pathways that regulate cell proliferation, apoptosis, and migration . Additionally, this compound may affect gene expression by acting as a transcriptional regulator, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to S1PR2, leading to the activation or inhibition of downstream signaling pathways . This binding interaction can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound may lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can affect its efficacy and toxicity, making it essential to study its transport mechanisms in detail.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate, followed by bromination and methylation steps . The general synthetic route can be summarized as follows:

    Anthranilic Acid Reaction: Anthranilic acid reacts with potassium cyanate to form 2,4-quinazolinedione.

    Bromination: The 2,4-quinazolinedione is then brominated at the 7-position using bromine or a brominating agent.

    Methylation: Finally, the brominated compound undergoes methylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

7-Bromo-1-methyl-quinazoline-2,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its broad spectrum of pharmacological activities.

    2,4-Quinazolinedione: A precursor in the synthesis of 7-Bromo-1-methyl-quinazoline-2,4-dione.

    7-Bromo-quinazoline: A similar compound with bromine substitution but lacking the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and methyl groups enhances its potential as a versatile building block in synthetic chemistry and drug development.

Properties

IUPAC Name

7-bromo-1-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHDXUCBLSXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.